2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
Overview
Description
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C11H13F3N2. It is a heterocyclic compound that contains both a piperidine ring and a pyridine ring, with a trifluoromethyl group attached to the pyridine ring.
Mechanism of Action
Target of Action
The primary targets of 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine are SRPK1 and SRPK2 . These are serine/arginine-rich protein kinases involved in the regulation of constitutive and alternative splicing of pre-mRNA .
Mode of Action
This compound acts as an ATP-competitive inhibitor . It competes with ATP for binding to the active site of SRPK1 and SRPK2, thereby inhibiting their kinase activity .
Biochemical Pathways
The inhibition of SRPK1 and SRPK2 by this compound affects the splicing of pre-mRNA . This can lead to changes in the expression of various genes, potentially impacting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific context of its use. For example, in the context of leukemia, the inhibition of SRPK1 and SRPK2 could potentially have antileukemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles and may be carried out in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives with varying degrees of saturation.
Substitution: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidin-1-yl-3-(trifluoromethyl)pyridine
- 2-Piperidin-1-yl-4-(trifluoromethyl)pyridine
- 2-Piperidin-1-yl-6-(trifluoromethyl)pyridine
Uniqueness
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its isomers. The specific arrangement of functional groups can also affect its binding affinity and selectivity in biological systems .
Properties
IUPAC Name |
2-piperidin-1-yl-5-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-4-5-10(15-8-9)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBYABSGKQOKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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